2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
Description
2-(4-Bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a synthetic compound featuring a brominated aromatic ring, an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino group, and an acetic acid moiety. This structure renders it valuable in peptide synthesis and organic chemistry, particularly as a building block for introducing bromophenyl motifs into larger molecules. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings . The Fmoc group provides temporary amine protection, which is cleavable under mild basic conditions, making the compound compatible with solid-phase peptide synthesis (SPPS) protocols . Its molecular weight is 387.44 g/mol (C24H21BrNO4), with a typical purity of ≥95% in commercial supplies .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEMVMPFMBPCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156475 | |
| Record name | 4-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337953-81-8 | |
| Record name | 4-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337953-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid, also known by its IUPAC name, is a compound with significant potential in pharmacological applications. The compound's structure comprises a bromophenyl group and a fluorenylmethoxycarbonyl moiety, which are believed to contribute to its biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical formula for this compound is C23H18BrNO4, with a molecular weight of 452.3 g/mol. Its structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C23H18BrNO4 |
| Molecular Weight | 452.3 g/mol |
| MDL No. | MFCD04115516 |
| PubChem CID | 24729690 |
| Appearance | Powder |
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. The presence of the fluorenylmethoxycarbonyl group suggests that it may interact with specific receptors or enzymes involved in cellular signaling pathways.
Anti-Cancer Activity
One study demonstrated that the compound inhibits the activity of Src family kinases, which are implicated in cancer progression. By blocking these kinases, the compound may reduce tumor growth and metastasis (source: ).
Anti-Inflammatory Effects
In vitro assays have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases (source: ).
Case Studies
- Inhibition of Src Kinases : A study focused on the inhibition of UNC119-Src interactions highlighted the potential of this compound as a therapeutic agent in cancer treatment. The compound was shown to significantly reduce Src autophosphorylation, indicating its efficacy as an inhibitor (source: ).
- Cytotoxicity Screening : In another research project, the compound was screened for cytotoxic effects against various cancer cell lines. Results indicated that while it exhibited some cytotoxicity, it was not directly toxic to normal cells at lower concentrations (source: ).
- Inflammatory Response Modulation : A dissertation documented the effects of similar compounds on Type III Secretion Systems (T3SS) in bacteria, revealing that related structures could inhibit pathogenicity without affecting host cell viability (source: ).
Research Findings
The biological activity of this compound has been supported by diverse research findings:
Comparison with Similar Compounds
Key Findings :
- Positional Isomerism : The 4-bromophenyl derivative exhibits higher symmetry and steric accessibility compared to the 3-bromo analog, favoring regioselective reactions .
- Substituent Effects : N-methylation (as in the 3-bromo analog) reduces hydrogen-bonding capacity, increasing lipid solubility (logP: 4.1 vs. 3.5 for the unmethylated compound) .
Analogs with Non-Halogenated Aromatic Groups
Key Findings :
- Electronic Effects : Methoxy groups (electron-donating) enhance stability under acidic conditions compared to bromine (electron-withdrawing) .
- Amino Group Positioning: Ortho-substituted amino derivatives (e.g., 2-aminophenyl) exhibit intramolecular hydrogen bonding, reducing solubility in polar solvents .
Physicochemical and Functional Comparisons
| Property | 2-(4-Bromophenyl)-Fmoc | 2-(4-Methoxyphenyl)-Fmoc | Fmoc-(2-aminophenyl)acetic acid |
|---|---|---|---|
| logP | 3.5 | 2.8 | 3.1 |
| Solubility (DMSO) | 15 mg/mL | 25 mg/mL | 10 mg/mL |
| Melting Point | 180–182°C | 165–168°C | 192–195°C |
| Reactivity | Bromine enables cross-coupling | Methoxy directs electrophilic substitution | Amino group supports diazotization |
Notes:
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino moiety, enabling selective deprotection under mild basic conditions (e.g., piperidine) while leaving other functional groups intact. This facilitates stepwise peptide elongation in solid-phase synthesis . Unlike acid-labile groups (e.g., Boc), Fmoc is compatible with acid-sensitive side chains, making it ideal for synthesizing peptides with post-translational modifications.
Q. What are the standard protocols for synthesizing this compound?
The synthesis typically involves:
- Step 1: Reacting 2-amino-2-(4-bromophenyl)acetic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dimethylformamide (DMF) or dichloromethane (DCM).
- Step 2: Using a base (e.g., sodium carbonate or triethylamine) to deprotonate the amino group, ensuring efficient Fmoc protection.
- Step 3: Purification via flash chromatography or recrystallization, with yields averaging 70–85% .
Key Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF or DCM |
| Base | Na₂CO₃ or Et₃N |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
Q. What analytical techniques confirm its purity and structural integrity?
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%).
- NMR Spectroscopy: ¹H/¹³C NMR confirms the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and bromophenyl moiety (δ 7.2–7.6 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 476.1) .
Advanced Research Questions
Q. How can synthesis yield be optimized when scaling reactions?
Yield optimization requires addressing:
- Solvent Choice: DMF enhances solubility but may require post-reaction removal via precipitation in cold ether.
- Base Equivalents: Excess base (>2 eq.) accelerates Fmoc-Cl activation but risks side reactions (e.g., hydrolysis).
- Temperature Control: Maintaining 0–5°C during Fmoc-Cl addition minimizes epimerization .
- Automation: Automated peptide synthesizers improve reproducibility in multi-step protocols .
Q. How does its stability under acidic conditions impact applications in peptide synthesis?
The Fmoc group is stable under acidic conditions (pH > 2), enabling compatibility with acid-labile resins (e.g., Wang resin). However, prolonged exposure to trifluoroacetic acid (TFA) during final deprotection can partially cleave the bromophenyl group, necessitating controlled reaction times (<2 hours) .
Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?
Discrepancies often arise from solvent effects or impurities. Strategies include:
Q. What strategies enable site-selective modification of the bromophenyl group?
The bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups:
- Pd Catalysis: Pd(PPh₃)₄ facilitates coupling with boronic acids, enabling aryl-aryl bond formation.
- Protection Requirements: The Fmoc group remains intact under inert atmospheres (N₂/Ar) at 60–80°C .
Example Modification Pathway:
Br → Pd-catalyzed coupling → R-B(OH)₂ → R = -COOH, -NH₂, -CF₃
Data Contradiction Analysis
- Reported Melting Points: Variations (e.g., 145–152°C) may stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) can identify polymorphs .
- Biological Activity: Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) often relate to cell line-specific uptake mechanisms. Standardized protocols (e.g., MTT assay pH control) improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
